8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFORNJPBHBBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyridine and quinoline moieties. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may be used as a probe to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the manufacture of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
Mechanism of Action
The mechanism by which 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring can influence the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Halogen Substituents and Positional Isomerism
- 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Acts as an allosteric agonist at α7 nAChRs, directly activating the receptor in the absence of acetylcholine. The bromine atom at the para position of the phenyl ring is critical for agonist activity . Replacement of bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) retains agonist properties but alters activation kinetics and desensitization rates . 4FP-TQS (4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide):
- Lacks agonist activity but acts as a positive allosteric modulator (PAM) for acetylcholine responses. The fluorine atom reduces steric bulk, favoring modulation over direct activation .
Pyridine vs. Phenyl Substituents
- GAT107 (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Combines ago-PAM (agonist and PAM) activity, activating α7 nAChRs through dual mechanisms. The bromophenyl group enhances binding to transmembrane allosteric sites .
- The naphthyl group increases hydrophobicity, stabilizing receptor conformations .
Role of Fluorine and Pyridine Orientation
- 8-Fluoro-4-pyridin-4-yl vs. 8-Fluoro-4-pyridin-3-yl Isomers :
- The pyridin-4-yl isomer (target compound) exhibits distinct electronic and steric interactions compared to the pyridin-3-yl variant (CAS: 1005243-69-5). The 4-pyridinyl orientation may enhance hydrogen bonding with residues like Glu218 in GPCRs, as suggested by molecular docking studies .
- Fluorine at the 8-position likely increases metabolic stability and modulates π-π stacking interactions within receptor binding pockets .
Antagonist vs. Agonist Profiles
- G15 (4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline): Acts as a GPR30 antagonist, reducing approach behaviors in male rats. The bromobenzodioxol group confers high affinity for estrogen-related GPCRs .
- G-1 (1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone): A GPER-1 agonist with a ketone substituent enhancing receptor activation. Structural similarities to the target compound suggest shared binding motifs in hydrophobic pockets .
Structural and Pharmacological Data Table
Key Research Findings
- Receptor Selectivity : The absence of a sulfonamide group in the target compound distinguishes it from TQS and 4BP-TQS, likely reducing interactions with the α7 nAChR transmembrane site .
- Synthetic Accessibility: Derivatives like 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS: Not listed) are synthesized via cyclization of anthranilic acid and cyclopentanone, a method adaptable to fluorinated analogs .
- Optoelectronic Properties: Substituents such as methoxy or styryl groups (e.g., in styrylquinolines) alter π-conjugation and absorption spectra, suggesting the 8-fluoro group in the target compound may influence photophysical behavior .
Biological Activity
The compound 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom at the 8-position and a pyridine ring at the 4-position, contributing to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds within the quinoline family exhibit significant anticancer properties. Specifically, derivatives of quinoline have shown promising results against various cancer cell lines. For instance, research on similar structures indicates that they can inhibit cell proliferation in melanoma, breast, and other cancer types at low micromolar concentrations .
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of related tetrahydroquinoline compounds against the MDA-MB-231 triple-negative breast cancer cell line. The results indicated that certain derivatives exhibited growth inhibition with GI50 values as low as 0.1 μM . This suggests that this compound could possess similar or enhanced properties due to its structural characteristics.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research has highlighted their effectiveness against various bacterial and fungal strains. The biological activity is often attributed to their ability to interfere with microbial metabolic processes .
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, quinoline derivatives have been studied for their potential in treating malaria and viral infections. The diverse mechanisms of action make them suitable candidates for further drug development .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | Type | Cell Line/Pathogen | IC50/GI50 Value |
|---|---|---|---|
| Anticancer | Growth Inhibition | MDA-MB-231 (Breast Cancer) | 0.1 μM |
| Antimicrobial | Bacterial | Various Strains | Varies |
| Antimalarial | Plasmodium spp. | P. falciparum | Varies |
| Antiviral | Viral Infections | Influenza Virus | Varies |
Q & A
Q. How to design biological activity assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
